Homoserine lactone

Descripción general

Descripción

La lactona de homoserina es un compuesto químico que desempeña un papel significativo en la comunicación bacteriana, particularmente en la detección de quórum. La detección de quórum es un mecanismo mediante el cual las bacterias regulan la expresión génica en respuesta a los cambios en la densidad de la población celular. La lactona de homoserina es un intermedio en la biosíntesis de aminoácidos esenciales como la metionina, la treonina y la isoleucina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La lactona de homoserina se puede sintetizar a partir de metionina. La metionina reacciona con ácido bromoacético en una solución de ácido acético al 20% de agua e isopropanol a temperatura de reflujo. El bromhidrato de homoserina resultante se cicla luego mediante tratamiento con ácido clorhídrico 4 M en dioxano .

Métodos de producción industrial: Los métodos de producción industrial para la lactona de homoserina generalmente implican el uso de cultivos bacterianos que producen naturalmente este compuesto. Las bacterias se cultivan en condiciones controladas, y la lactona de homoserina se extrae y purifica utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: La lactona de homoserina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La lactona de homoserina se puede oxidar para formar varios derivados oxidados.

Reducción: Se puede reducir para formar derivados reducidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir varias formas oxidadas de lactona de homoserina, mientras que la reducción puede producir formas reducidas .

Aplicaciones Científicas De Investigación

Quorum Sensing in Bacteria

Understanding Bacterial Communication:

Homoserine lactones are key signaling molecules used by many Gram-negative bacteria to communicate and coordinate group behaviors based on population density. This process, known as quorum sensing, allows bacteria to regulate gene expression collectively, leading to behaviors such as bioluminescence, biofilm formation, and virulence factor production.

- Case Study: Pseudomonas aeruginosa

Pseudomonas aeruginosa utilizes AHLs to regulate virulence factors. Research indicates that manipulating AHL signaling can reduce pathogenicity, presenting potential therapeutic strategies against infections caused by this opportunistic pathogen .

Plant Interactions

Influencing Plant Growth and Immunity:

Recent studies have shown that AHLs can influence plant growth and development by altering gene expression and protein profiles. For example, the application of AHLs has been found to enhance root development and modulate responses to environmental stressors.

- Case Study: Arabidopsis thaliana

In Arabidopsis thaliana, various AHLs have been shown to induce changes in gene expression related to immune responses and root architecture. This suggests that AHLs could be utilized to improve plant resilience against pathogens .

Biotechnological Applications

Bioremediation and Biofouling Control:

AHLs are being explored for their potential in bioremediation efforts and controlling biofouling in industrial settings. By understanding the signaling pathways mediated by AHLs, researchers aim to develop strategies that enhance microbial degradation of pollutants.

- Case Study: Nitrobacter winogradskyi

The discovery of a novel AHL signal from Nitrobacter winogradskyi has implications for nitrification processes in agricultural systems. This finding highlights the potential for using AHLs to optimize nitrogen conversion processes in soil management .

Antimicrobial Properties

Combatting Antibiotic Resistance:

Research has indicated that certain AHLs possess antimicrobial properties against various pathogens. This characteristic can be harnessed to develop new antimicrobial agents or enhance the efficacy of existing antibiotics.

- Case Study: Antimicrobial Activity

Studies have demonstrated that specific AHLs can inhibit the growth of pathogenic bacteria such as Acinetobacter baumannii and Staphylococcus aureus, suggesting their potential as therapeutic agents in combating antibiotic-resistant infections .

Biosensors Development

Utilizing AHLs for Detection Systems:

The ability of AHLs to signal bacterial presence has led to their application in biosensor technologies. These biosensors can detect specific bacterial populations or monitor environmental conditions based on changes in AHL concentrations.

Mecanismo De Acción

La lactona de homoserina ejerce sus efectos a través de la detección de quórum. Actúa como un autoinductor, una molécula de señalización que las bacterias producen y liberan en su entorno. Cuando la concentración de lactona de homoserina alcanza un cierto umbral, se une a proteínas receptoras específicas, como las proteínas de tipo LuxR, en las células bacterianas. Esta unión activa la transcripción de genes diana, lo que lleva a cambios en el comportamiento bacteriano, como la formación de biopelículas, la virulencia y la bioluminiscencia .

Comparación Con Compuestos Similares

La lactona de homoserina es parte de una clase más amplia de compuestos conocidos como lactonas de N-acil homoserina. Estos compuestos comparten una estructura similar, pero difieren en la longitud y la saturación de sus cadenas laterales acilo. Los compuestos similares incluyen:

- Lactona de N-3-oxo-hexanoil-homoserina

- Lactona de N-3-oxododecanoil-homoserina

- Lactona de N-butirilo-homoserina

La lactona de homoserina es única en su papel específico en la detección de quórum y su capacidad para regular una amplia gama de comportamientos bacterianos .

Actividad Biológica

Homoserine lactones (HSLs), particularly N-acyl homoserine lactones (AHLs), are small signaling molecules primarily produced by Gram-negative bacteria. They play a crucial role in quorum sensing, a process that enables bacteria to communicate and coordinate their behavior based on population density. This article explores the biological activity of homoserine lactones, focusing on their mechanisms, effects on various organisms, and implications in microbial ecology and biotechnology.

Overview of Homoserine Lactones

Homoserine lactones are characterized by their lactone ring structure and an acyl side chain. The most studied AHL is N-(3-oxo-dodecanoyl)homoserine lactone (3-oxo-C12-HSL), which is known for its role in regulating virulence factors in Pseudomonas aeruginosa. Other common AHLs include C4-HSL, C6-HSL, and C8-HSL, each varying in their acyl chain length and biological activity.

Quorum Sensing

AHLs function as autoinducers in quorum sensing systems. When the concentration of AHLs reaches a threshold level, they bind to specific receptors (e.g., LuxR-type proteins) within bacterial cells, triggering the expression of target genes involved in biofilm formation, virulence, and bioluminescence. This process is critical for the survival and adaptability of bacterial populations in various environments.

Table 1: Common AHLs and Their Biological Functions

| AHL Structure | Source Organism | Biological Function |

|---|---|---|

| N-(3-oxo-dodecanoyl)HSL | Pseudomonas aeruginosa | Virulence factor regulation |

| N-hexanoyl-HSL | Vibrio fischeri | Bioluminescence activation |

| N-octanoyl-HSL | Serratia marcescens | Biofilm formation |

| N-butyryl-HSL | Agrobacterium tumefaciens | Plant virulence modulation |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of AHLs against various pathogens. For instance, extracts containing AHLs from Paenibacillus kribbensis exhibited significant antibacterial activity against foodborne pathogens, demonstrating zones of inhibition ranging from 13.01 mm to 15.71 mm . This suggests that AHLs can disrupt bacterial cell membranes, leading to cell lysis.

Biofilm Formation

AHLs are also implicated in biofilm formation. In a study involving Hafnia alvei, the presence of AHLs was detected in both sessile and planktonic cells, indicating their role in biofilm development . The ability to form biofilms is critical for bacterial survival in hostile environments and contributes to antibiotic resistance.

Table 2: Effects of AHLs on Biofilm Formation

| Bacterial Strain | AHL Type | Biofilm Formation Observed |

|---|---|---|

| Hafnia alvei | Various AHLs | Yes |

| Pseudomonas aeruginosa | C12-HSL | Yes |

| Escherichia coli | C4-HSL | Yes |

Implications in Biotechnology

The unique properties of homoserine lactones make them valuable in biotechnological applications. For example, manipulating AHL signaling pathways can enhance the production of beneficial compounds in industrial microbiology. Furthermore, understanding AHL-mediated communication can lead to novel strategies for controlling pathogenic bacteria through quorum quenching—interfering with the signaling process to prevent biofilm formation and virulence expression.

Propiedades

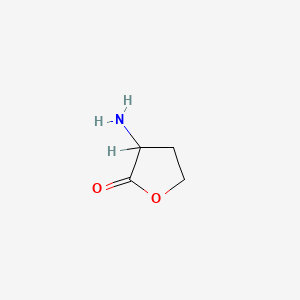

IUPAC Name |

3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6305-38-0 (hydrobromide) | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862589 | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-20-7 | |

| Record name | Homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.